

Application Notes: Zefamenib Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Zefamenib

Cat. No.: B12375085

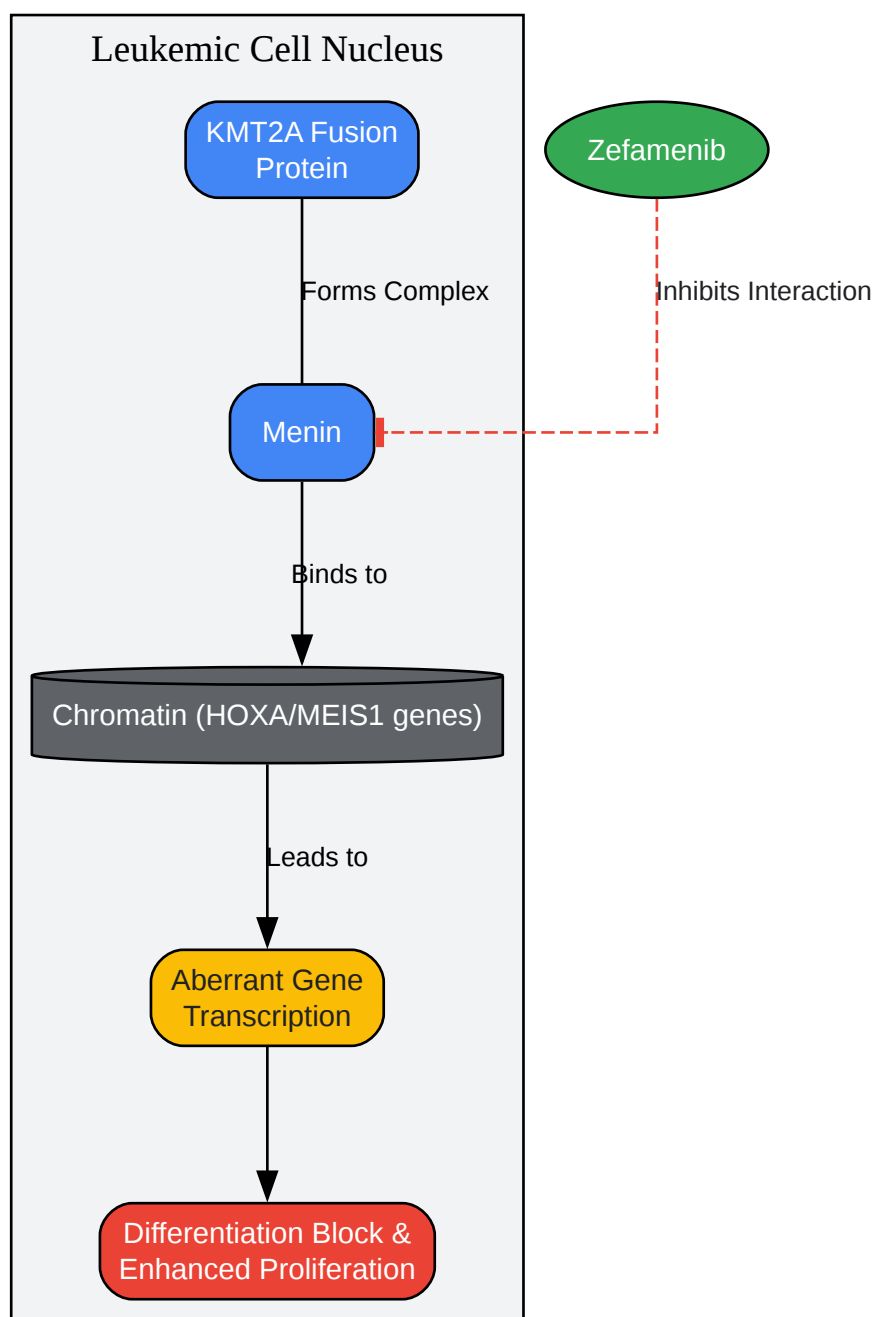
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Introduction

Zefamenib (also known as Ziftomenib, KO-539, and BN-104) is a potent, orally bioavailable small-molecule inhibitor of the Menin-KMT2A (MLL) protein-protein interaction.[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene.[3][4] By disrupting this complex, **Zefamenib** leads to the downregulation of leukemogenic gene expression, inducing differentiation and apoptosis in cancer cells.[5] Preclinical evaluation in mouse xenograft models is a crucial step in assessing the in vivo efficacy and pharmacodynamics of **Zefamenib**. These notes provide detailed protocols and guidelines for its administration in such models.

Mechanism of Action

In KMT2A-rearranged (KMT2A-r) and NPM1-mutant (NPM1m) AML, the Menin protein acts as an essential cofactor, binding to KMT2A fusion proteins.[4][5] This Menin-KMT2A complex binds to chromatin and upregulates the transcription of key target genes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation and survival.[5][6][7] **Zefamenib** competitively binds to Menin, preventing its interaction with KMT2A, thereby reversing the aberrant gene expression program and restoring cellular differentiation.[2][5]



Zefamenib Mechanism of Action

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Caption: **Zefamenib** inhibits the Menin-KMT2A interaction, reversing leukemogenic gene expression.

Experimental Protocols

Protocol 1: Zefamenib Formulation for Oral Administration

This protocol describes the preparation of **Zefamenib** for oral gavage in mice. The following formulation has been documented for in vivo studies.[\[1\]](#)

Materials:

- **Zefamenib** (BN-104) powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes and syringes

Procedure:

- Prepare a stock solution of **Zefamenib** in DMSO (e.g., 25 mg/mL).
- To prepare the final dosing solution, combine the components sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
- Example for 1 mL of working solution:
 - Add 400 μ L of PEG300 to a sterile tube.
 - Add 100 μ L of the **Zefamenib** DMSO stock solution and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is homogenous.
 - Add 450 μ L of saline to bring the final volume to 1 mL.

- Vortex the final solution to ensure it is clear and fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 100 μ L or 200 μ L).

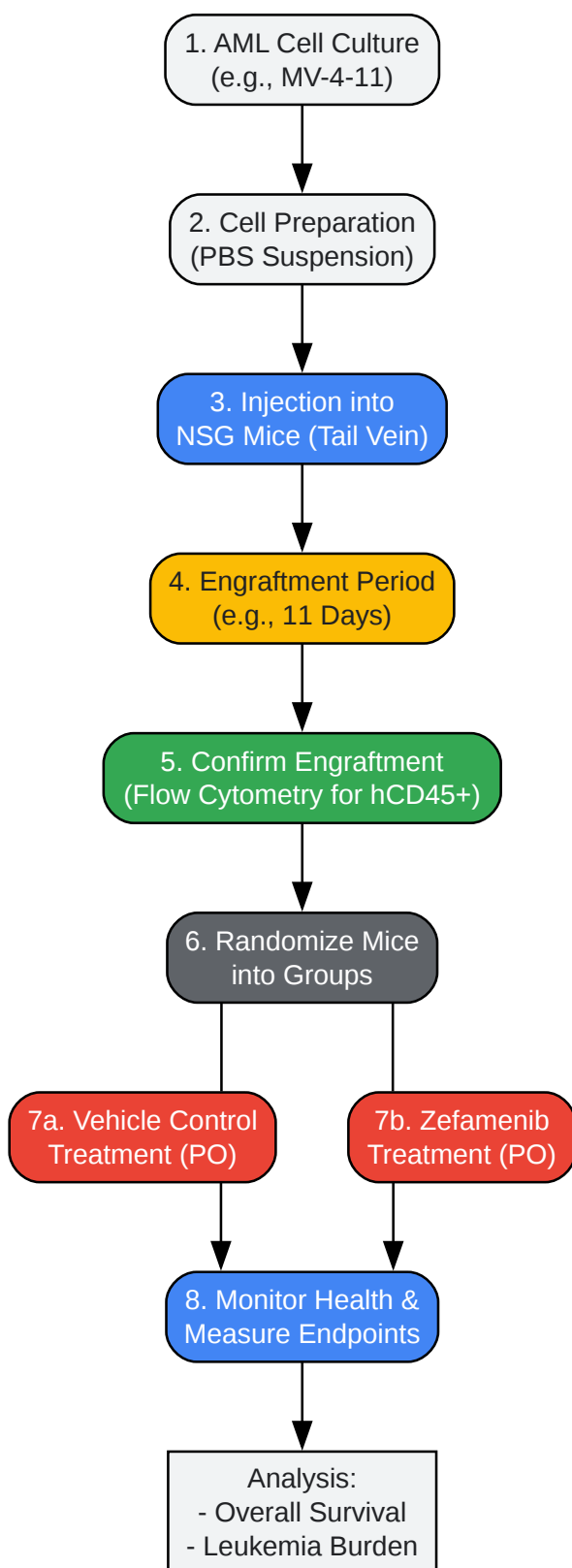
Protocol 2: General Workflow for a Disseminated AML Xenograft Model

This protocol outlines the key steps for establishing and utilizing a disseminated AML mouse xenograft model to test the efficacy of **Zefamenib**. This is based on methodologies used for AML cell lines like MV-4-11.[\[3\]](#)[\[8\]](#)

Procedure:

- Cell Culture: Culture human AML cells with known KMT2A-r or NPM1m status (e.g., MV-4-11, MOLM13, OCI-AML3) under standard sterile conditions.
- Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG), which are suitable for robust engraftment of human hematopoietic cells.[\[3\]](#)[\[8\]](#)
- Cell Implantation:
 - Harvest AML cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS.
 - Inject the cells (e.g., 1×10^6 to 5×10^6 cells per mouse) via the tail vein to establish a disseminated leukemia model.[\[3\]](#)
- Engraftment Confirmation:
 - After a set period (e.g., 11-12 days), confirm successful engraftment by analyzing peripheral blood samples.[\[3\]](#)
 - Use flow cytometry to detect human CD45-positive (hCD45+) cells to quantify the leukemia burden.[\[3\]](#)

- Treatment Initiation:
 - Once engraftment is confirmed, randomize mice into treatment cohorts (e.g., vehicle control, **Zefamenib**).
 - Administer **Zefamenib** or the vehicle control orally (PO) according to the predetermined dose and schedule (e.g., 50 mg/kg, once daily).[3]
- Monitoring and Endpoints:
 - Monitor animal health and body weight regularly throughout the study.
 - Primary endpoints can include overall survival or assessment of leukemia burden in hematopoietic tissues (peripheral blood, bone marrow, spleen) at the end of the treatment period.[3]



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Caption: Workflow for a disseminated AML xenograft efficacy study.

Data Presentation

Quantitative data from preclinical studies are summarized below for easy reference and comparison.

Table 1: Summary of **Zefamenib** Administration Protocols in Mouse Xenograft Models

Cell Line	Genotype	Mouse Strain	Zefamenib Dose	Route	Frequency	Duration	Reference
MV-4-11	KMT2A-r	NSG	50 mg/kg	PO	Once Daily	24 days (Day 12-35)	[3]

| Not Specified | Not Specified | Not Specified | 0-60 mg/kg | PO | Twice a Day | 21 days |[1] |

Table 2: In Vitro Proliferative IC₅₀ Values of **Zefamenib** in AML Cell Lines

Cell Line	Genotype	IC ₅₀ (nM)	Reference
MV-4-11	KMT2A-r (AF4 fusion)	3.5	[1]
MOLM13	KMT2A-r (AF9 fusion)	12	[1]

| OCI-AML3 | NPM1-mutant | 11 |[1] |

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